Cas no 1368908-38-6 (5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid)

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative with a carboxyl functional group at the 3-position, an ethoxy substituent at the 5-position, and a methyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its indole core structure is significant in bioactive molecule design, offering potential applications in medicinal chemistry. The ethoxy and methyl substituents enhance its reactivity and selectivity in cross-coupling and functionalization reactions. The carboxylic acid group allows for further derivatization, making it a valuable building block for synthesizing complex heterocyclic compounds. High purity grades are available for research and industrial applications.
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid structure
1368908-38-6 structure
商品名:5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
CAS番号:1368908-38-6
MF:C12H13NO3
メガワット:219.236523389816
MDL:MFCD21879065
CID:4784908

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
    • MDL: MFCD21879065
    • インチ: 1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15)
    • InChIKey: RUQVBVMYRGVVIK-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=CC2=C(C=1)C(C(=O)O)=C(C)N2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 62.3

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
195104-10g
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
1368908-38-6
10g
$1600.00 2023-09-09
Matrix Scientific
195104-5g
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
1368908-38-6
5g
$1000.00 2023-09-09
Matrix Scientific
195104-0.500g
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
1368908-38-6
0.500g
$240.00 2023-09-09

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid 関連文献

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acidに関する追加情報

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 1368908-38-6): A Comprehensive Overview

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 1368908-38-6) is a specialized organic compound belonging to the indole carboxylic acid family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research and material science. The presence of both ethoxy and carboxylic acid functional groups on the indole backbone makes it a versatile intermediate for further chemical modifications.

The molecular formula of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is C12H13NO3, with a molecular weight of 219.24 g/mol. Its chemical structure consists of an indole core substituted with a methyl group at position 2, an ethoxy group at position 5, and a carboxylic acid moiety at position 3. This particular arrangement of substituents contributes to its distinctive physicochemical properties, including moderate solubility in polar organic solvents and characteristic UV absorption spectra.

In the pharmaceutical field, indole derivatives like 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid are increasingly being investigated for their potential biological activities. Recent studies have shown that structurally similar compounds exhibit interesting pharmacological properties, making them candidates for drug discovery programs targeting various therapeutic areas. Researchers are particularly interested in how the ethoxy substitution at position 5 might influence the compound's interaction with biological targets.

The synthesis of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions starting from appropriate indole precursors. Modern synthetic approaches often employ catalytic methods to introduce the ethoxy group efficiently, while protecting group strategies are utilized to ensure selective functionalization at the desired positions. The purity and characterization of this compound are commonly verified using advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

From a commercial perspective, the demand for specialized indole carboxylic acids has been steadily increasing, driven by growing research activities in medicinal chemistry and materials science. 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid serves as a valuable building block for the development of more complex molecules with potential applications in drug development, organic electronics, and specialty chemicals. Its unique substitution pattern makes it particularly attractive for structure-activity relationship studies.

Recent advancements in synthetic methodology have improved the accessibility of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, with several specialty chemical suppliers now offering this compound in research quantities. The compound's stability under standard storage conditions (typically recommended at 2-8°C in a dry environment) and well-characterized properties make it convenient for laboratory use. Researchers appreciate its consistent quality and availability from reputable suppliers.

In material science applications, the indole-3-carboxylic acid moiety present in this compound has shown promise as a component in organic semiconductors and photoactive materials. The electron-rich indole system combined with the electron-withdrawing carboxylic acid group creates interesting electronic properties that can be fine-tuned through further structural modifications. This has led to increased interest in 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid as a potential precursor for functional materials.

Quality control of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is crucial for research applications, with most suppliers providing certificates of analysis that include purity assessments (typically ≥95% by HPLC), melting point data, and spectroscopic characterization. The compound's stability profile allows for relatively long shelf life when stored properly, making it practical for various research applications. Researchers should always verify the compound's specifications before use in sensitive applications.

The future outlook for 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid appears promising, with potential applications emerging in diverse fields. As synthetic methodologies continue to advance and the understanding of structure-property relationships deepens, this compound may find new roles in drug discovery, materials development, and chemical biology. Its unique combination of substituents offers multiple sites for further functionalization, making it a versatile intermediate for innovative research projects.

For researchers working with 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, proper handling procedures should always be followed, including the use of appropriate personal protective equipment and adherence to good laboratory practices. While not classified as hazardous under standard regulations, prudent safety measures are recommended when handling any chemical substance in laboratory settings. The compound's Material Safety Data Sheet (MSDS) should be consulted for specific handling and storage recommendations.

In conclusion, 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid (CAS No. 1368908-38-6) represents an interesting and potentially valuable chemical entity with applications spanning pharmaceutical research, materials science, and synthetic chemistry. Its well-defined structure, commercial availability, and potential for further derivatization make it a compound worthy of attention in various scientific disciplines. As research continues to uncover new applications for specialized indole derivatives, the importance of compounds like 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is likely to grow in the coming years.

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